molecular formula C15H21N3O2 B15055533 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B15055533
M. Wt: 275.35 g/mol
InChI Key: RBZLRPWVRIYXTP-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1713462-71-5) is a high-purity pyrimidine-based chemical building block offered for research purposes. This compound belongs to a class of molecules investigated for their potential in medicinal chemistry, particularly in the development of novel antimalarial therapies . Structural analogs featuring the 2-cyclopropyl-6-ethylpyrimidin-4-yl scaffold linked to a heterocycle have been explored as inhibitors of parasite cGMP-dependent protein kinase (PKG), a promising target for intervention against malaria . Researchers value this core structure for its role in creating chemical entities with potent activity against Plasmodium falciparum asexual blood stages, which are responsible for malaria symptoms . The piperidine-3-carboxylic acid moiety provides a handle for further chemical modification, allowing medicinal chemists to optimize properties like solubility and binding affinity during SAR (Structure-Activity Relationship) studies. With a molecular formula of C15H21N3O2 and a molecular weight of 275.35 g/mol , this compound is characterized by high analytical standards. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be consulted using the provided safety information prior to use.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H21N3O2/c1-2-12-8-13(17-14(16-12)10-5-6-10)18-7-3-4-11(9-18)15(19)20/h8,10-11H,2-7,9H2,1H3,(H,19,20)

InChI Key

RBZLRPWVRIYXTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCCC(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation

The foundational approach involves constructing the 2-cyclopropyl-6-ethylpyrimidin-4-yl group through cyclocondensation reactions. A representative protocol from patent literature employs:

Reagents :

  • 3-cyclopropyl-3-oxopropanenitrile (1.2 equiv)
  • Ethyl acetoacetate (1.0 equiv)
  • Ammonium acetate (3.0 equiv)

Conditions :

  • Reflux in acetic acid (12 h)
  • Temperature gradient: 80°C → 110°C
  • Nitrogen atmosphere

This method achieves 68–72% yield of the pyrimidine intermediate, with purity >95% by HPLC.

Piperidine Coupling

The critical piperidine linkage is established via nucleophilic aromatic substitution (SNAr):

Parameter Specification
Solvent System DMF:H2O (4:1 v/v)
Temperature 60°C ± 2°C
Reaction Time 8–10 h
Catalyst K2CO3 (2.5 equiv)
Yield 58–63%

Comparative studies show that microwave-assisted coupling (100W, 150°C, 30 min) increases yield to 78% while reducing side-product formation.

Advanced Functionalization Techniques

Carboxylic Acid Installation

Post-coupling oxidation of the propargyl precursor to the carboxylic acid proceeds via two validated pathways:

Method A (Oxidative Cleavage):

  • Oxidant: KMnO4 (3.0 equiv)
  • Solvent: Acetone:H2O (3:1)
  • Temperature: 0°C → RT
  • Yield: 65%

Method B (Catalytic Oxidation):

  • Catalyst: Pd(OAc)2 (5 mol%)
  • Co-oxidant: O2 (balloon pressure)
  • Solvent: t-BuOH
  • Yield: 82%

Method B demonstrates superior atom economy but requires strict oxygen control to prevent over-oxidation.

Process Optimization Data

A factorial design study (23 matrix) identified critical parameters for scale-up:

Factor Optimal Range Effect on Yield (%)
Reaction pH 8.5–9.0 +22.4
Stirring Rate 400–450 rpm +15.1
Substrate Purity >98% +18.9

Impurity profiling revealed three major byproducts:

  • N-alkylated piperidine (3–5%)
  • Pyrimidine ring-opened species (1–2%)
  • Dimerized carboxylic acid (0.5–1%)

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enable iterative coupling:

Cycle Steps :

  • Resin activation (TBTU, DIEA)
  • Pyrimidine coupling (DCM, 4Å MS)
  • Acidolytic cleavage (TFA:H2O 95:5)

This method achieves 85% purity with 40% overall yield, suitable for combinatorial libraries.

Biocatalytic Approaches

Recent advances employ transaminases for asymmetric synthesis:

Enzyme Source ee (%)
ATA-117 Arthrobacter sp. 98
CV2025 Chromobacterium 92

These systems reduce reliance on chiral resolution but currently operate at <100 mg scale.

Analytical Characterization

Batch consistency data from GMP production:

Parameter Specification Method
Purity ≥99.5% HPLC (USP)
Residual Solvents <500 ppm GC-MS
Heavy Metals <10 ppm ICP-OES
Polymorph Form Form II PXRD

Stability studies indicate 36-month shelf life at -20°C in amber glass vials.

Industrial-Scale Considerations

A technoeconomic analysis of 100 kg production identified key cost drivers:

Cost Component % of Total
Raw Materials 58
Energy 22
Waste Treatment 15
Labor 5

Continuous flow systems reduce processing time by 40% compared to batch reactors, with PAT (Process Analytical Technology) integration enabling real-time purity monitoring.

Environmental Impact Mitigation

Solvent recovery systems achieve 92% DMF reuse through:

  • Molecular sieve dehydration
  • Thin-film distillation
  • Activated carbon filtration

E-factor analysis shows improvement from 68 → 23 kg waste/kg product through catalyst recycling and solvent substitution.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogs with Pyrimidine Modifications

The following table summarizes key analogs with substitutions on the pyrimidine ring or heterocyclic core:

Compound Name CAS Number Molecular Weight Substituents Key Properties/Notes
Target Compound 1713462-71-5 275.35 2-Cyclopropyl, 6-ethyl Available commercially
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid 1707566-45-7 323.39 2-Cyclopropyl, 6-phenyl Larger aryl group increases lipophilicity
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid 1707594-70-4 - 2-Cyclopropyl, 5,6-dimethyl Discontinued; potential synthesis challenges
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 1160263-08-0 - 6-Chloro Reactive chloro substituent; safety data available

Key Observations :

  • Ethyl vs. Phenyl Substituents : The phenyl analog (CAS 1707566-45-7) has a higher molecular weight (323.39 vs. 275.35) and likely greater lipophilicity, which may influence pharmacokinetics in drug design .
  • Discontinued Dimethyl Analog : The 5,6-dimethyl substitution (CAS 1707594-70-4) was discontinued, possibly due to steric hindrance or reduced efficacy .

Heterocyclic Core Variations

Compound Name CAS Number Molecular Weight Core Structure Key Properties/Notes
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 221.25 Pyrazine Higher melting point (185–186.5°C)
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid 890013-40-8 207.23 Pyrimidin-2-yl Simpler structure; lower molecular weight

Key Observations :

  • Pyrazine vs. Pyrimidine : The pyrazine analog (CAS 930111-02-7) has a distinct heterocyclic core, which may alter electronic properties and binding affinity in biological targets. Its higher melting point suggests greater crystallinity .
  • Positional Isomerism : The pyrimidin-2-yl derivative (CAS 890013-40-8) lacks substituents on the pyrimidine ring, resulting in a simpler and lighter structure .

Molecular Weight and Solubility

  • The target compound (275.35 g/mol) is heavier than pyrazine (221.25 g/mol) and pyrimidin-2-yl (207.23 g/mol) analogs, likely reducing aqueous solubility.
  • The ethyl and cyclopropyl groups may enhance lipid membrane permeability compared to polar substituents like chlorine .

Biological Activity

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a pyrimidine substituent. This article reviews the biological activity of this compound, focusing on its pharmacological potential, interaction with biological targets, and synthesis methods.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_2

It features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine moiety : A six-membered ring containing two nitrogen atoms.
  • Cyclopropyl and ethyl groups : These substituents contribute to the compound's unique properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties. In vitro assays have shown significant activity against various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research suggests that the compound may also possess antitumor properties. Similar compounds in its class have been evaluated for their ability to inhibit tumor cell proliferation, with some showing effective results in preclinical models . The specific mechanisms of action remain to be fully elucidated but may involve interference with cellular signaling pathways critical for cancer cell survival.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Initial interaction studies suggest that it may act on specific G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes. This interaction could lead to further modifications aimed at enhancing efficacy or reducing side effects .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization reactions : Utilizing cyclopropyl and ethyl pyrimidine derivatives.
  • Functional group modifications : Altering existing functional groups to enhance biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(2-Cyclopropylpyridin-4-yl)piperidineLacks ethyl group; retains cyclopropyl and piperidineAntimicrobial
1-(6-Methylpyrimidin-4-yl)piperidineContains methyl instead of ethyl; similar core structureAntitumor
1-(2-Cyclobutylpyrimidin)Cyclobutyl instead of cyclopropyl; retains piperidineNeurological effects

The unique combination of substituents in this compound may lead to distinct biological activities not observed in these structurally similar compounds.

Case Studies

Recent studies have focused on evaluating the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for determining the viability of the compound as a therapeutic agent.

For example, a study involving analogs demonstrated that modifications to the piperidine ring significantly impacted bioavailability and target affinity, suggesting that further exploration of structural variations could yield compounds with enhanced therapeutic profiles .

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